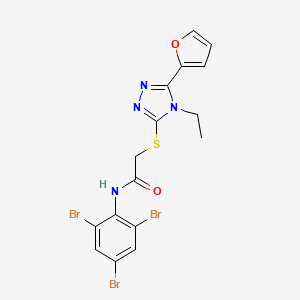

2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-tribromophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SALOR-INT L366838-1EA is a chemical compound with the CAS number 587009-46-9. It is used primarily in experimental and research settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L366838-1EA typically involves the addition reaction of benzylamine. The specific method includes reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product .

Industrial Production Methods

While detailed industrial production methods for SALOR-INT L366838-1EA are not widely documented, the compound is generally produced under controlled laboratory conditions to ensure purity and consistency. The process involves standard organic synthesis techniques and requires careful handling due to the reactive nature of the intermediates involved .

Analyse Chemischer Reaktionen

Types of Reactions

SALOR-INT L366838-1EA undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving SALOR-INT L366838-1EA include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

SALOR-INT L366838-1EA has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for potential therapeutic applications and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of SALOR-INT L366838-1EA involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels and exhibiting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to SALOR-INT L366838-1EA include:

SALOR-INT L367834-1EA: (CAS 587010-79-5): Another compound used in research with similar chemical properties.

4-Isopropylbenzylamine: A related compound with similar synthetic routes and applications.

Uniqueness

SALOR-INT L366838-1EA is unique due to its specific chemical structure and the range of reactions it can undergo. Its versatility in scientific research and potential therapeutic applications make it a valuable compound in various fields .

Biologische Aktivität

The compound 2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4,6-tribromophenyl)acetamide represents a unique structure within the class of 1,2,4-triazole derivatives. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H18Br3N4O2S, with a molecular weight of approximately 534.18 g/mol. The compound features a triazole ring fused with a furan moiety and a thiol group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 - 125 |

| Escherichia coli | 125 - 250 |

| Candida albicans | 250 - 500 |

These results indicate that the compound possesses moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays using the HepG2 liver cancer cell line revealed promising results:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 20.67 |

The compound exhibited significant cytotoxic effects at low concentrations, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have been well-documented. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX was assessed using standard assays. Preliminary findings suggest that it may reduce inflammation markers in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring and substituents can significantly influence potency:

- Furan moiety : Enhances lipophilicity and bioavailability.

- Tribromophenyl group : Contributes to increased binding affinity to target proteins.

- Thiol group : Plays a role in redox reactions and may enhance antimicrobial activity.

Case Studies

- Antimicrobial Efficacy : A study published in the Zaporozhye Medical Journal highlighted that similar triazole derivatives demonstrated MIC values as low as 31.3 µg/mL against resistant strains of bacteria .

- Cytotoxicity Assessment : Research conducted on structurally similar compounds indicated that modifications on the phenyl ring could lead to enhanced anticancer activity, with IC50 values significantly lower than traditional chemotherapeutics .

Eigenschaften

CAS-Nummer |

587009-46-9 |

|---|---|

Molekularformel |

C16H13Br3N4O2S |

Molekulargewicht |

565.1 g/mol |

IUPAC-Name |

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-tribromophenyl)acetamide |

InChI |

InChI=1S/C16H13Br3N4O2S/c1-2-23-15(12-4-3-5-25-12)21-22-16(23)26-8-13(24)20-14-10(18)6-9(17)7-11(14)19/h3-7H,2,8H2,1H3,(H,20,24) |

InChI-Schlüssel |

HLEFXKFJHNENBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CO3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.